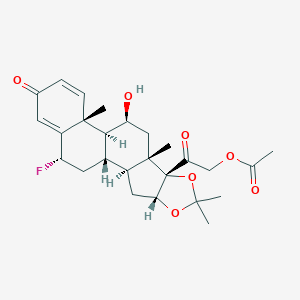

Flunisolide acetate

Description

Properties

IUPAC Name |

[2-(19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNFRKBIKYVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-89-5 | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Flunisolide Acetate

Glucocorticoid Receptor (GR) Interaction and Binding Kinetics

The foundation of flunisolide's activity lies in its ability to bind to and activate the glucocorticoid receptor, a protein that acts as a ligand-dependent transcription factor. atsjournals.org Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide array of genes. atsjournals.orgtandfonline.comyoutube.com

Affinity for Glucocorticoid Receptors

Flunisolide (B1672891) demonstrates a significant binding affinity for the glucocorticoid receptor. nih.gov Its affinity is often measured relative to a standard glucocorticoid, dexamethasone, which is assigned a relative receptor affinity (RRA) of 100. In studies using human synovial tissue, flunisolide exhibited a relative binding affinity of 190. nih.gov Another source reports a similar RRA of 180 in human lung glucocorticoid receptors. nih.gov This indicates that flunisolide binds to the glucocorticoid receptor with higher affinity than dexamethasone.

Comparative Receptor Binding Profiles with Other Glucocorticoids

When compared to other inhaled corticosteroids, flunisolide's receptor affinity falls within a broad spectrum of potencies. nih.gov Newer glucocorticoids, such as fluticasone (B1203827) propionate (B1217596), mometasone (B142194) furoate, and fluticasone furoate, exhibit substantially higher relative receptor affinities. nih.govfrontiersin.orgnih.gov For instance, fluticasone propionate's RRA has been reported to be around 1775-1800, and mometasone furoate's is approximately 2244. nih.govnih.gov In contrast, flunisolide's affinity is more comparable to, though still lower than, corticosteroids like budesonide (B1683875) and triamcinolone (B434) acetonide. nih.govatsjournals.org One study noted that fluticasone propionate has a relative receptor affinity 20-fold higher than that of flunisolide. drugbank.com

The table below provides a comparative overview of the relative receptor affinities (RRA) of various glucocorticoids, illustrating the position of flunisolide within this class of drugs.

Table 1: Comparative Glucocorticoid Receptor Affinities

| Glucocorticoid | Relative Receptor Affinity (RRA) a |

|---|---|

| Flunisolide | 180 - 190 nih.govnih.govnih.gov |

| Dexamethasone | 100 nih.govnih.govnih.gov |

| Triamcinolone Acetonide | 361 nih.gov |

| Budesonide | 855 - 935 nih.govnih.gov |

| Beclomethasone (B1667900) 17-Monopropionate | 1345 nih.gov |

| Fluticasone Propionate | 1775 - 1800 nih.govnih.gov |

| Mometasone Furoate | 2244 nih.gov |

| Fluticasone Furoate | 2989 nih.govnih.gov |

a Relative to Dexamethasone = 100. Data compiled from multiple sources.

Dissociation Kinetics from Glucocorticoid Receptors

While specific data on the dissociation kinetics of flunisolide acetate (B1210297) from the glucocorticoid receptor is not extensively detailed in the provided search results, the half-life of the steroid-receptor complex is a critical factor in its duration of action. Corticosteroids with slower dissociation rates, like fluticasone propionate, have a longer half-life of the active steroid-receptor complex ( >10 hours). drugbank.comnih.gov In contrast, flunisolide has a shorter elimination half-life of approximately 1.6 to 1.8 hours. drugbank.commedscape.com This suggests a more rapid dissociation from the receptor compared to agents with longer half-lives.

Genomic Mechanisms: Transactivation and Transrepression

The anti-inflammatory effects of glucocorticoids like flunisolide are primarily mediated through two main genomic pathways: transactivation and transrepression. nih.govatsjournals.orgatsjournals.org

Interaction with Glucocorticoid Response Elements (GREs)

The process of transactivation involves the binding of the activated glucocorticoid receptor, typically as a homodimer, to specific DNA sequences known as Glucocorticoid Response Elements (GREs). atsjournals.orgyoutube.comatsjournals.org This interaction directly upregulates the transcription of target genes. youtube.com Some of these genes encode for anti-inflammatory proteins. nih.gov Research has shown that in reporter gene assays, flunisolide is capable of inducing trans-activation, although its potency in this regard is lower than that of other corticosteroids like fluticasone propionate and budesonide. atsjournals.org

Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1)

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. nih.govatsjournals.org This process does not involve direct binding of the GR to DNA. Instead, the activated monomeric GR interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govatsjournals.orgresearchgate.net By binding to these factors, the GR inhibits their ability to promote the transcription of genes that code for inflammatory mediators like cytokines. nih.govyoutube.comatsjournals.org

Studies comparing the potency of various inhaled glucocorticoids have demonstrated that flunisolide is effective in transrepression. However, its potency in inhibiting NF-κB and AP-1 activity is generally lower than that of fluticasone propionate and budesonide. atsjournals.orgresearchgate.net The rank order of transrepression potency has been shown to be: fluticasone propionate > budesonide > beclomethasone dipropionate, triamcinolone acetonide, and flunisolide. atsjournals.orgresearchgate.net For example, in A549 lung cells, flunisolide was among the least potent of the tested glucocorticoids at inhibiting AP-1-dependent gene expression. atsjournals.org Similarly, its potency for inhibiting NF-κB mediated transrepression was found to be less than that for transactivation or AP-1 mediated transrepression. ingentaconnect.com

Downstream Signaling Cascades and Cellular Effects

The therapeutic action of flunisolide acetate is underpinned by its influence on a variety of downstream signaling cascades, leading to a range of cellular effects that collectively contribute to its anti-inflammatory and immunomodulatory properties. These effects are initiated following the binding of the active metabolite, flunisolide, to the glucocorticoid receptor and the subsequent genomic and non-genomic actions.

Lipocortin Induction and Phospholipase A2 Inhibition

A primary mechanism of action for corticosteroids like flunisolide is the induction of a group of proteins known as lipocortins (also referred to as annexins). droracle.aiarchbronconeumol.orgncats.io Lipocortin-1, in particular, plays a crucial role in the anti-inflammatory effects of glucocorticoids. droracle.ai This 37 kDa protein functions as an inhibitor of phospholipase A2 (PLA2). archbronconeumol.org

By inducing the synthesis of lipocortins, flunisolide effectively suppresses the activity of PLA2. droracle.aiarchbronconeumol.org Phospholipase A2 is a key enzyme responsible for the hydrolysis of membrane phospholipids, a process that releases arachidonic acid. droracle.ai Therefore, the inhibition of PLA2 by the flunisolide-induced lipocortins is a critical upstream event that curtails the availability of a primary substrate for major inflammatory pathways. droracle.aiarchbronconeumol.org

Impact on Arachidonic Acid Metabolism and Eicosanoid Biosynthesis

The inhibition of phospholipase A2 directly impacts the arachidonic acid cascade. droracle.aiarchbronconeumol.org Arachidonic acid is a 20-carbon polyunsaturated fatty acid that serves as the precursor for the synthesis of a large family of potent inflammatory mediators known as eicosanoids. wikipedia.orgallergolyon.frnih.gov The biosynthesis of eicosanoids occurs via several enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. allergolyon.frnih.govopenaccessjournals.com

The COX pathway metabolizes arachidonic acid into prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes. wikipedia.orgallergolyon.fr The LOX pathway, on the other hand, converts arachidonic acid into leukotrienes and lipoxins. allergolyon.fropenaccessjournals.com These eicosanoids are pivotal in orchestrating various aspects of the inflammatory response, such as vasodilation, increased vascular permeability, pain, fever, and chemotaxis of immune cells. wikipedia.orgopenaccessjournals.com

By preventing the release of arachidonic acid from membrane phospholipids, flunisolide effectively diminishes the substrate pool for both the COX and LOX enzymes. droracle.aismpdb.ca This leads to a broad-spectrum inhibition of eicosanoid biosynthesis, significantly dampening the inflammatory cascade. droracle.aiarchbronconeumol.org

Table 1: Key Enzymes and Products in the Arachidonic Acid Cascade Modulated by this compound

| Enzyme | Substrate | Key Products | Biological Effect | Flunisolide's Indirect Action |

| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid | Precursor for eicosanoids | Inhibition via Lipocortin Induction |

| Cyclooxygenase (COX) | Arachidonic Acid | Prostaglandins, Thromboxanes | Inflammation, Pain, Fever | Reduced substrate availability |

| Lipoxygenase (LOX) | Arachidonic Acid | Leukotrienes, Lipoxins | Inflammation, Bronchoconstriction | Reduced substrate availability |

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix (ECM) components. nih.govnih.gov Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.govgoogleapis.com An imbalance between MMPs and TIMPs is implicated in tissue remodeling and chronic inflammation. googleapis.com

In vitro studies have demonstrated that flunisolide can modulate the release of these enzymes from inflammatory cells. researchgate.net Specifically, when sputum cells isolated from individuals with mild to moderate asthma were cultured in the presence of flunisolide (10 microM), there was a significant reduction in the release of both MMP-9 and TIMP-1. researchgate.net This intervention also resulted in an increased MMP-9/TIMP-1 molar ratio. researchgate.net The regulation of MMP and TIMP expression is a complex process influenced by various cytokines and growth factors. nih.gov The ability of flunisolide to alter their release suggests a role in modulating the tissue remodeling processes that are often a feature of chronic inflammatory airway diseases. researchgate.net

Influence on Inflammatory Mediator Release (e.g., TGF-β1, fibronectin)

Flunisolide has been shown to influence the release of key mediators involved in inflammation and tissue remodeling, such as transforming growth factor-beta 1 (TGF-β1) and fibronectin. researchgate.net TGF-β1 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, and it is a potent stimulator of ECM protein synthesis, including fibronectin. mdpi.complos.orgprobiologists.com Fibronectin itself is a crucial component of the ECM that plays a role in cell adhesion and migration. mdpi.com

In a study involving sputum cells from asthmatic patients, flunisolide was found to decrease the release of both TGF-β1 and fibronectin. researchgate.net This effect was observed in cells cultured for 24 hours with the drug. researchgate.net By inhibiting the release of these mediators, flunisolide may contribute to the attenuation of airway remodeling, a pathological feature of chronic asthma characterized by structural changes in the airway wall. researchgate.net

Table 2: Effect of Flunisolide on Inflammatory Mediators and Apoptosis in Sputum Cells from Asthmatics

| Mediator/Process | Effect of Flunisolide (10 µM) | Significance (p-value) | Reference |

| MMP-9 Release | Significantly Reduced | p = 0.0011 | researchgate.net |

| TIMP-1 Release | Significantly Reduced | p < 0.0001 | researchgate.net |

| MMP-9/TIMP-1 Molar Ratio | Increased | p = 0.004 | researchgate.net |

| TGF-β1 Release | Decreased | p = 0.006 | researchgate.net |

| Fibronectin Release | Decreased | p < 0.0001 | researchgate.net |

| Eosinophil Apoptosis | Increased | p < 0.001 | researchgate.net |

Modulation of Cellular Apoptosis (e.g., eosinophil apoptosis)

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis and resolving inflammation. mdpi.com Eosinophils are key inflammatory cells in allergic diseases like asthma, and their accumulation in tissues is partly due to a delay in their apoptosis. mdpi.comfrontiersin.org

Flunisolide has been demonstrated to induce apoptosis in eosinophils. researchgate.netmedchemexpress.com In vitro experiments with sputum cells from asthmatic individuals showed that flunisolide treatment led to a significant increase in eosinophil apoptosis. researchgate.net This pro-apoptotic effect on eosinophils is a key mechanism by which corticosteroids reduce eosinophilic inflammation. researchgate.netfrontiersin.org By promoting the programmed death of these granulocytes, flunisolide helps to clear the inflammatory infiltrate from the airways, thereby contributing to the resolution of inflammation. researchgate.net In contrast to its effect on eosinophils, glucocorticoids have been noted to delay apoptosis in other granulocytes like neutrophils. frontiersin.org

Inhibition of Reactive Oxygen Species (ROS) Production (e.g., superoxide) by Inflammatory Cells

Reactive oxygen species (ROS), such as superoxide, are highly reactive molecules produced by inflammatory cells during processes like phagocytosis. mednexus.org While they are important for host defense, their overproduction can lead to oxidative stress and tissue damage, contributing to the pathology of chronic inflammatory diseases. researchgate.netmdpi.com

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Pharmacological Models

Flunisolide (B1672891) acetate's anti-inflammatory properties have been characterized using various cell-based assays that measure its ability to suppress inflammatory processes at a cellular level. A key mechanism of action for glucocorticoids is the inhibition of transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the expression of genes encoding inflammatory mediators. researchgate.net In vitro studies have demonstrated that flunisolide can effectively modulate these pathways.

In human lung A549 cells, flunisolide has been shown to inhibit the activity of NF-κB. researchgate.netatsjournals.org NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov The inhibitory potency of flunisolide on NF-κB activity was determined alongside other inhaled glucocorticoids. researchgate.netatsjournals.org Furthermore, the anti-inflammatory effect of flunisolide is also evident in its ability to suppress the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), a potent chemokine involved in recruiting inflammatory cells. researchgate.netatsjournals.org In A549 cells stimulated with tumor necrosis factor-alpha (TNF-α), flunisolide demonstrated a dose-dependent inhibition of RANTES release. researchgate.netatsjournals.org

The transcriptional repression potencies of flunisolide in comparison to other glucocorticoids in A549 lung cells are summarized below.

Table 1: In Vitro Anti-inflammatory Potency of Inhaled Glucocorticoids in A549 Lung Cells

| Compound | IC₅₀ for NF-κB Inhibition (nM) | Inhibition of RANTES Release |

|---|---|---|

| Flunisolide | equipotent to BDP | comparable to BDP and TAA |

| Fluticasone (B1203827) Propionate (B1217596) (FP) | most potent | most potent |

| Budesonide (B1683875) | more potent than TAA, BDP, and flunisolide | more potent than BDP, flunisolide, and TAA |

| Beclomethasone (B1667900) Dipropionate (BDP) | equipotent to flunisolide | comparable to flunisolide and TAA |

| Triamcinolone (B434) Acetonide (TAA) | more potent than BDP and flunisolide | comparable to BDP and flunisolide |

Data sourced from studies on transcriptional potencies of inhaled glucocorticoids. researchgate.netatsjournals.org IC₅₀ is the half-maximal inhibitory concentration.

The pharmacological activity of flunisolide is initiated by its binding to the glucocorticoid receptor (GR). nih.govdrugbank.com The affinity of flunisolide for the GR has been quantified and compared to other corticosteroids. These binding affinities are a key determinant of the intrinsic potency of the glucocorticoid. drugbank.com

Once bound to the GR, the flunisolide-GR complex can modulate gene expression through two primary mechanisms: trans-activation and trans-repression. archbronconeumol.org Trans-activation involves the GR binding to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of certain genes, which can be associated with both therapeutic effects and potential side effects. researchgate.netatsjournals.org Trans-repression, on the other hand, involves the GR interfering with other transcription factors, such as NF-κB and AP-1, to decrease the expression of pro-inflammatory genes. archbronconeumol.org

The functional potency of flunisolide has been evaluated in reporter gene assays. In HeLa cells engineered with a GC-inducible luciferase gene, flunisolide's ability to induce trans-activation was quantified. researchgate.netatsjournals.org The rank order of trans-activation potency among several inhaled glucocorticoids was established, providing a comparative measure of their functional activity. researchgate.netatsjournals.org

Table 2: Glucocorticoid Receptor Binding and Functional Potency

| Compound | Relative Glucocorticoid Receptor Binding Affinity | Trans-activation Potency (HeLa cells) | Trans-repression Potency (A549 cells, NF-κB) |

|---|---|---|---|

| Flunisolide | Lower than FP, Budesonide, and TAA | Less potent than FP, Budesonide, and TAA | Less potent than FP, Budesonide, and TAA |

| Fluticasone Propionate (FP) | Highest | Highest | Highest |

| Budesonide | Higher than BDP, Flunisolide, and TAA | Higher than BDP and Flunisolide | Higher than TAA, BDP, and Flunisolide |

| Beclomethasone Dipropionate (BDP) | Lower than FP, Budesonide, and TAA | Similar to Flunisolide | Similar to Flunisolide |

| Triamcinolone Acetonide (TAA) | Higher than BDP and Flunisolide | Similar to Budesonide | Higher than BDP and Flunisolide |

Data compiled from studies on transcriptional potencies of inhaled glucocorticoids. researchgate.netatsjournals.org

Cell-Based Assays for Anti-inflammatory Activity

In Vivo Animal Models for Mechanistic Elucidation

Flunisolide has demonstrated potent glucocorticoid activity in classical animal test systems. nih.govhres.cahres.ca These assays are designed to measure the systemic effects of corticosteroids. In the adrenalectomized rat, flunisolide exhibited significant systemic thymolytic and anti-inflammatory activity when administered subcutaneously. hres.cahres.ca

The anti-granuloma assay in rats is another standard model used to assess the anti-inflammatory potency of glucocorticoids. globalrph.com In this assay, flunisolide was found to be substantially more potent than the hydrocortisone (B1673445) standard. hres.cahres.caglobalrph.com Specifically, it was reported to be approximately 180 times more potent than hydrocortisone in the anti-granuloma assay and 320 times more potent in the thymolytic assay. hres.cahres.ca Furthermore, when given subcutaneously, flunisolide demonstrated approximately 800 times the adrenal inhibitory potency of hydrocortisone. hres.cahres.ca

Table 3: Systemic Glucocorticoid Activity of Flunisolide in Rat Models

| Assay | Potency Relative to Hydrocortisone/Cortisol |

|---|---|

| Anti-granuloma activity | ~180 times more potent |

| Thymolytic activity | 320 times more potent |

| Adrenal inhibitory potency | ~800 times more potent |

Data sourced from product monographs. hres.cahres.ca

The topical anti-inflammatory potency of flunisolide has been evaluated in various animal models, demonstrating its efficacy when applied directly to the site of inflammation. One such model is the croton oil-induced inflammation in the rat ear, where flunisolide showed potent topical anti-inflammatory activity. hres.cahres.ca In this model, flunisolide was 190 times more potent than hydrocortisone and 1.3 times more potent than fluocinolone (B42009) acetonide. hres.cahres.ca

Another model used to assess local anti-inflammatory effects is the serotonin-induced footpad edema in mice. nih.gov A study comparing flunisolide to other steroids in this model found that for local anti-inflammatory effect, the order of potency was flunisolide, followed by dexamethasone, betamethasone (B1666872) valerate, and beclomethasone dipropionate. nih.gov In contrast, the systemic effect of flunisolide, as observed in the contralateral foot, was relatively weak compared to its strong local effect. nih.gov

Table 4: Topical Anti-inflammatory Potency of Flunisolide in Animal Models

| Animal Model | Finding |

|---|---|

| Croton oil-induced inflammation in rat ear | 190 times more potent than hydrocortisone. hres.cahres.ca |

| Croton oil-induced inflammation in rat ear | 1.3 times more potent than fluocinolone acetonide. hres.cahres.ca |

| Serotonin-induced footpad edema in mice (local effect) | More potent than dexamethasone, betamethasone valerate, and beclomethasone dipropionate. nih.gov |

Preclinical models of lipopolysaccharide (LPS)-induced airway inflammation are widely used to study the pathophysiology of inflammatory lung diseases and to evaluate the efficacy of anti-inflammatory drugs. nih.govplos.orgcas.cz Inhalation of LPS in animal models leads to an acute lung injury characterized by the influx of inflammatory cells, such as neutrophils and macrophages, into the airways and the release of pro-inflammatory cytokines like TNF-α and interleukins. nih.govcas.czfrontiersin.org

Glucocorticoids, including flunisolide, are known to be effective in mitigating this inflammatory response. archbronconeumol.org Studies using these models help to differentiate between the desired local anti-inflammatory effects in the lungs and the potential for unwanted systemic side effects. nih.gov For instance, the administration of a glucocorticoid can prevent LPS-induced lung inflammation and the associated lung dysfunction. nih.gov The ability of flunisolide to exert a strong topical anti-inflammatory effect with a comparatively weaker systemic impact, as demonstrated in the serotonin-induced edema model, underscores its suitability for topical administration in respiratory diseases. nih.gov This favorable therapeutic index is attributed to its rapid metabolic inactivation in the liver, which limits systemic exposure. nih.gov

Table of Compounds

| Compound Name |

|---|

| 17-O-acetylacuminolide |

| Acenocoumarol |

| Acetohexamide |

| Acetylsalicylic acid |

| Adalimumab |

| Amcinonide |

| Beclomethasone 17-monopropionate |

| Beclomethasone dipropionate |

| Betamethasone |

| Betamethasone dipropionate |

| Betamethasone valerate |

| Budesonide |

| Ciclesonide |

| Clobetasol propionate |

| Clobetasone |

| Clobetasone butyrate |

| Cortisol |

| Cyproterone acetate (B1210297) |

| Dexamethasone |

| Dexamethasone 21-acetate |

| Dexamethasone sodium phosphate (B84403) |

| Difluprednate |

| Flumethasone |

| Flunisolide |

| Flunisolide acetate |

| Fluocinolone acetonide |

| Fluocinonide |

| Fluorometholone |

| Fluticasone |

| Fluticasone propionate |

| Formoterol |

| Halobetasol propionate |

| Hydrocortisone |

| Ibuprofen |

| Indomethacin |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Isoflupredone acetate |

| Lipopolysaccharide (LPS) |

| Loteprednol etabonate |

| Medrysone |

| Meprednisone |

| Methylprednisolone |

| Methylprednisolone sodium succinate |

| Mometasone (B142194) |

| Mometasone furoate |

| NCX-1024 |

| Nitric Oxide |

| Paramethasone |

| Prednicarbate |

| Prednisolone |

| Prednisone |

| RANTES |

| Rimexolone |

| Segesterone acetate |

| Serotonin |

| Tamoxifen |

| Testosterone |

| Triamcinolone |

| Triamcinolone acetonide |

| Triamcinolone hexacetonide |

| Tumor necrosis factor-alpha (TNF-α) |

Preclinical Pharmacokinetics and Biotransformation of Flunisolide Acetate

Absorption Mechanisms in Preclinical Models

The absorption of flunisolide (B1672891) following administration is a key determinant of its systemic availability and local efficacy. Preclinical models have been instrumental in characterizing the mechanisms governing its transport across biological barriers, particularly in the pulmonary system.

Studies have shown that flunisolide is rapidly absorbed after administration. nih.gov Following intranasal administration, approximately 50% of the dose reaches the systemic circulation unmetabolized, whereas oral administration results in only 20% systemic availability due to significant first-pass metabolism in the liver. drugs.comnih.gov This highlights the importance of the route of administration in determining the systemic exposure to the active drug. The rapid absorption is a notable feature of its pharmacokinetic profile. nih.govdrugbank.com

In preclinical models, such as the isolated perfused rat lung, the absorption of small molecules is influenced by factors like lipophilicity and molecular weight. nottingham.ac.uk While specific rates for flunisolide acetate (B1210297) are not detailed in the provided results, the general principles of pulmonary drug absorption suggest that its physicochemical properties contribute to its rapid uptake. pharmacophorejournal.commdpi.com

The transport of flunisolide across pulmonary epithelial cells is not solely a passive process. Research has identified an active transport mechanism involving P-glycoprotein (P-gp), a member of the ATP-Binding Cassette (ABC) superfamily of drug efflux pumps. nih.govmdpi.com Studies using human broncho-tracheal epithelial cells (Calu-3) have demonstrated that flunisolide is a substrate for P-gp. nih.govnih.gov

Interestingly, the transport of flunisolide in these cells was polarized in the apical to basolateral direction, suggesting that P-gp, located on the basolateral membrane, facilitates the transport of flunisolide out of the epithelial cells and into the systemic circulation. nih.govnih.gov This active transport is ATP-dependent and can be inhibited by specific P-gp inhibitors such as verapamil, SDZ PSC 833, and LY335979. nih.govnih.gov Mass spectrometry studies have confirmed that flunisolide is transported across these cells without being metabolized. nih.govnih.gov

Rates and Extent of Absorption Across Biological Barriers

Distribution Profile in Animal Tissues

Once absorbed, flunisolide distributes into various tissues. Its distribution pattern, particularly its retention in the lungs and binding to plasma proteins, significantly influences its therapeutic effect and duration of action.

Inhaled corticosteroids are designed to have high concentrations in the lung tissue to maximize local anti-inflammatory effects while minimizing systemic exposure. researchgate.net The retention and half-life of a drug in the lungs can be prolonged by factors such as poor water solubility. nih.gov While specific data on the lung tissue retention and half-life of flunisolide acetate in preclinical species were not found in the search results, the general principle for inhaled corticosteroids is to achieve a prolonged residence time at the site of action. nih.govnih.gov The plasma half-life of flunisolide is reported to be between 1 and 2 hours. drugs.comnih.govrxlist.com

In the systemic circulation, flunisolide binds to plasma proteins, primarily transcortin (also known as corticosteroid-binding globulin). nih.govdrugbank.com It is the unbound fraction of the drug that is considered biologically active. nih.gov After oral inhalation, approximately 40% of flunisolide is bound to plasma proteins. drugbank.com Transcortin is a major transport protein for glucocorticoids in the blood of most vertebrates.

Lung Tissue Retention and Half-Life in Preclinical Species

Metabolic Pathways and Metabolite Characterization

Flunisolide undergoes significant metabolism, primarily in the liver. nih.govpharmacompass.com The biotransformation of flunisolide leads to the formation of metabolites with substantially reduced activity.

The primary metabolic pathway involves the conversion of flunisolide to its 6β-hydroxy metabolite. rxlist.com This conversion is rapid and extensive. drugs.comnih.gov Studies have shown that flunisolide is metabolized by CYP3A4, but not significantly by CYP3A5 or CYP3A7. researchgate.net In addition to 6β-hydroxylation, other metabolic reactions include the formation of Δ6-dehydrogenated metabolites and 21-carboxy metabolites. researchgate.net The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion. drugs.comnih.govrxlist.com Approximately half of an administered dose is recovered in the urine and the other half in the feces, with the primary metabolite accounting for 65-70% of the amount found in the urine. rxlist.com

Table 1: Preclinical Pharmacokinetic Parameters of Flunisolide

| Parameter | Finding | Species/Model |

|---|---|---|

| Systemic Bioavailability (Intranasal) | ~50% | Human |

| Systemic Bioavailability (Oral) | ~20% | Human |

| Plasma Half-Life | 1-2 hours | Human |

| Plasma Protein Binding | ~40% | Human |

| Primary Metabolite | 6β-OH flunisolide | Human, Mouse |

| Primary Metabolizing Enzyme | CYP3A4 | Human |

Primary Sites of Metabolism

Preclinical data indicates that flunisolide undergoes rapid and extensive first-pass metabolism, primarily in the liver. nih.govnih.govdrugs.comdrugbank.com This hepatic conversion is a significant determinant of the compound's systemic availability. drugfuture.comnih.gov Following oral administration, a substantial portion of the dose is metabolized by the liver before it can reach systemic circulation. drugfuture.comnih.gov This extensive first-pass effect results in only about 20% of an oral dose of flunisolide becoming systemically available. drugfuture.comnih.gov In contrast, intranasal administration allows for approximately 50% of the dose to reach the systemic circulation unmetabolized. drugs.com

Identification and Structural Elucidation of Metabolites

The biotransformation of flunisolide leads to the formation of several metabolites. The primary and most extensively studied metabolite is the 6β-hydroxylated form of flunisolide. nih.govnih.govdrugs.comdrugfuture.comnih.gov This metabolite is formed through the loss of the 6α fluorine atom and the addition of a 6β hydroxy group. nih.govdrugs.com In human studies, this 6β-OH metabolite accounts for 65-70% of the dose recovered in the urine. nih.govdrugs.com

Another identified metabolic pathway is dehydrogenation, resulting in the formation of Δ6-flunisolide. researchgate.netnih.govnih.gov The structure of Δ6-flunisolide has been definitively established through Nuclear Magnetic Resonance (NMR) analysis. researchgate.netnih.govnih.govresearchgate.net

Metabolism also occurs on the D-ring of the steroid structure, leading to the formation of 21-carboxy metabolites. researchgate.netnih.govnih.gov Specifically, 21-carboxy flunisolide has been identified as a metabolite. nih.gov

The following table summarizes the key identified metabolites of flunisolide:

| Metabolite Name | Site of Modification | Method of Identification | Reference |

|---|---|---|---|

| 6β-hydroxyflunisolide | C6 position | Radioimmunoassay, LC-MS/MS | nih.govnih.govdrugs.comdrugfuture.comnih.gov |

| Δ6-flunisolide | C6-C7 bond | NMR analysis | researchgate.netnih.govnih.govresearchgate.net |

Enzymatic Biotransformation

The enzymatic processes driving the metabolism of flunisolide have been identified as being primarily mediated by the cytochrome P450 (CYP) 3A family of enzymes. researchgate.netnih.govnih.gov Specifically, CYP3A4 has been shown to be the most efficient enzyme in metabolizing flunisolide. researchgate.netnih.govnih.gov In contrast, CYP3A5 and CYP3A7 show negligible to no significant turnover of flunisolide. researchgate.netnih.govnih.gov This indicates a high degree of specificity in the enzymatic pathway for flunisolide's biotransformation. The conversion of flunisolide to its 6ß-OH metabolite is thought to occur via the CYP3A4 enzyme. fda.gov

| Enzyme | Role in Flunisolide Metabolism | Efficiency | Reference |

| CYP3A4 | Primary metabolizing enzyme | Most efficient | researchgate.netnih.govnih.govfda.govhep-druginteractions.org |

| CYP3A5 | Negligible to no significant turnover | Poor metabolizer | researchgate.netnih.govnih.gov |

| CYP3A7 | Negligible to no significant turnover | Poor metabolizer | researchgate.netnih.govnih.gov |

Metabolite Pharmacological Activity and Receptor Affinity

A critical aspect of understanding the biotransformation of a drug is determining the pharmacological activity of its metabolites. In the case of flunisolide, its primary metabolite, 6β-hydroxyflunisolide, possesses significantly weaker corticosteroid effects compared to the parent compound. nih.gov Studies in rats have shown that the 6β-OH metabolite has corticoid activities no more than three times that of hydrocortisone (B1673445). nih.gov In contrast, flunisolide itself is 180 to 550 times more active than hydrocortisone in the same assays. nih.gov Another report suggests that the 6β-OH metabolite is ten times less potent than cortisol and over 200 times less potent than flunisolide. fda.gov This rapid conversion to a much less active metabolite contributes to the localized action of flunisolide and minimizes systemic corticosteroid effects. nih.govnih.gov

Excretion Pathways in Preclinical Studies

Preclinical and clinical studies have demonstrated that the excretion of flunisolide and its metabolites occurs through both urine and feces. Following administration in humans, approximately half of the dose is recovered in the urine and the other half in the stool. nih.govdrugs.com The primary metabolite found in the urine is the 6β-hydroxyflunisolide, along with glucuronate and/or sulfate conjugates. nih.govdrugs.com Less than 1% of an administered dose of flunisolide is recovered unchanged in the urine. fda.gov

Structure Activity Relationships Sar of Flunisolide Acetate and Analogues

Correlations between Structural Features and Glucocorticoid Receptor Binding

The foundation of a corticosteroid's anti-inflammatory effect lies in its ability to bind to the glucocorticoid receptor (GR). Several structural features are crucial for this interaction. For the corticosteroid scaffold, a 3-keto group and a double bond between carbons 4 and 5 (Δ4,5) in the A-ring are considered essential for both glucocorticoid and mineralocorticoid activities. researchgate.net The introduction of an additional double bond between carbons 1 and 2 (Δ1,2), as seen in flunisolide (B1672891), selectively enhances glucocorticoid activity. researchgate.netmerckvetmanual.com Furthermore, the 11β-hydroxyl group in the C-ring is a critical requirement for significant glucocorticoid activity. researchgate.net

Flunisolide's affinity for the GR is potent, and it demonstrates a strong relative binding affinity (RBA) for GR in various tissues, including the lung, thymus, and liver. drugbank.com When compared to other inhaled corticosteroids, flunisolide's binding affinity is significant, though it is generally reported to be lower than that of more recent molecules like fluticasone (B1203827) propionate (B1217596) and mometasone (B142194) furoate. atsjournals.orgnih.gov For instance, one study reported the relative receptor affinity of flunisolide to be approximately 20-fold lower than that of fluticasone propionate.

The following table provides a comparison of the relative glucocorticoid receptor binding affinities (RBA) of flunisolide and other selected corticosteroids.

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |

|---|---|

| Mometasone Furoate | 2200 |

| Fluticasone Propionate | 1800 |

| Budesonide (B1683875) | 258 |

| Triamcinolone (B434) Acetonide | 164 |

| Flunisolide | 180 ± 11 |

| Dexamethasone | 100 |

Data sourced from multiple studies and presented relative to dexamethasone. nih.govvirginia.edu

Influence of Halogenation (e.g., Fluorine) on Potency and Selectivity

Halogenation is a key chemical modification used to enhance the potency of corticosteroids. The introduction of a fluorine atom at the 6α position of the steroid nucleus, a defining feature of flunisolide, significantly increases its anti-inflammatory activity. ontosight.airesearchgate.net This 6α-fluoro substitution is known to enhance glucocorticoid potency. researchgate.net In animal models, flunisolide has demonstrated potent anti-inflammatory activity, being approximately 180 times more potent than cortisol in a rat anti-granuloma assay. rxlist.comhres.ca

Fluorination at the 9α position is another common modification that boosts both glucocorticoid and mineralocorticoid activity, likely due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq While flunisolide itself does not have a 9α-fluoro group, comparing it with 9α-fluorinated corticosteroids underscores the importance of the position of halogenation. For instance, 6α-fluorination is reported to have less of an impact on salt-retaining properties compared to 9α-fluorination. uomustansiriyah.edu.iq The strategic placement of halogens is a critical factor in balancing desired anti-inflammatory potency with potential side effects.

Role of Esterification (e.g., Acetate (B1210297) Moiety) on Physicochemical and Pharmacological Properties

Esterification of the hydroxyl groups on the corticosteroid scaffold, particularly at the C17 and C21 positions, is a widely employed strategy to modulate the physicochemical and pharmacological properties of the molecule. The addition of an acetate group at the C21 position to form flunisolide acetate is expected to increase the lipophilicity of the compound. researchgate.net Increased lipophilicity can enhance the drug's absorption through biological membranes, such as the skin and mucosal tissues, thereby increasing its topical potency. uomustansiriyah.edu.iq

Esterification can also influence the pharmacokinetic profile of a corticosteroid. For example, C21-esters can act as prodrugs, which are hydrolyzed in the body to release the active parent steroid. merckvetmanual.com In the case of prednisolone, its acetate form is more lipophilic and shows enhanced corneal permeation compared to the parent molecule. This principle suggests that this compound would exhibit altered absorption and distribution characteristics compared to flunisolide. The increased lipophilicity can also lead to higher retention in tissues like the skin and lungs, potentially prolonging the local anti-inflammatory effect.

The following table summarizes the expected impact of the C21-acetate moiety on the properties of flunisolide.

| Property | Flunisolide | This compound (Expected) | Rationale |

|---|---|---|---|

| Lipophilicity (LogP) | Lower | Higher | Addition of the non-polar acetate group increases lipid solubility. researchgate.net |

| Topical Potency | Potent | Potentially Enhanced | Increased lipophilicity often correlates with improved skin/mucosal penetration. uomustansiriyah.edu.iq |

| Systemic Absorption (Topical) | Variable | Potentially Increased | Enhanced lipophilicity can facilitate greater absorption through the stratum corneum or nasal mucosa. |

| Metabolic Profile | Metabolized to 6β-hydroxyflunisolide and conjugates. rxlist.com | Hydrolysis of the acetate ester to release active flunisolide, followed by its characteristic metabolism. | Ester linkages are susceptible to hydrolysis by esterase enzymes present in the body. merckvetmanual.com |

Conformational Analysis and Receptor Recognition

The binding of a corticosteroid to the glucocorticoid receptor is a highly specific process that involves the ligand fitting into a hydrophobic pocket within the receptor's ligand-binding domain (LBD). nih.gov Upon binding, the GR undergoes a significant conformational change, which is essential for its subsequent translocation to the nucleus and regulation of gene expression. researchgate.netnih.gov

SAR of Metabolites and Degradation Products

The metabolic fate of a corticosteroid is a critical determinant of its systemic activity and potential for side effects. Flunisolide is rapidly and extensively metabolized in the liver. rxlist.com The primary metabolite is formed by the loss of the 6α-fluorine atom and the addition of a 6β-hydroxyl group, resulting in 6β-hydroxyflunisolide. rxlist.com

Crucially, this primary metabolite is significantly less active than the parent compound. Studies in rats have shown that the 6β-hydroxy metabolite has corticoid activities no more than three times that of hydrocortisone (B1673445), whereas flunisolide itself is 180 to 550 times more active than hydrocortisone in the same assays. nih.gov This rapid conversion to a much less active metabolite is a key factor in the favorable therapeutic index of inhaled and intranasal flunisolide, as it minimizes systemic glucocorticoid effects.

For this compound, it is anticipated that the first metabolic step would be the hydrolysis of the acetate ester to yield flunisolide, which would then be subject to the same metabolic pathway to form the inactive 6β-hydroxy metabolite. Any degradation of the ester linkage prior to reaching the target receptor would result in the formation of the parent flunisolide.

The following table outlines the SAR of flunisolide and its primary metabolite.

| Compound | Key Structural Difference from Flunisolide | Relative Glucocorticoid Activity |

|---|---|---|

| Flunisolide | - | High (e.g., ~180-550x hydrocortisone in rat assays) nih.gov |

| 6β-hydroxyflunisolide | Replacement of 6α-fluoro with a 6β-hydroxyl group | Low (e.g., ~3x hydrocortisone in rat assays) nih.gov |

Advanced Analytical Methodologies for Flunisolide Acetate Research

Chromatographic Techniques for Quantification and Impurity Profiling

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) stand out as the primary methods for the analysis of Flunisolide (B1672891) acetate (B1210297). These techniques offer the high resolution, sensitivity, and specificity required for complex sample analysis.

Reversed-phase HPLC is a robust and widely used method for the routine analysis and quantification of Flunisolide acetate in pharmaceutical products like nasal sprays. researchgate.netinnovareacademics.in The development of these methods involves a systematic optimization of chromatographic conditions to achieve a reliable separation, followed by a thorough validation process to ensure the method is fit for its intended purpose. researchgate.net

The successful separation of this compound from its related substances and formulation excipients depends on the careful selection of several key parameters.

Column Chemistry : A common choice for the analysis is an octadecylsilane (B103800) (ODS) or C18 stationary phase, which provides the necessary hydrophobicity to retain the steroid and achieve separation. researchgate.netresearchgate.net Columns with dimensions such as 150 × 4.6 mm and a 5 µm particle size are frequently employed. researchgate.net

Mobile Phase : The mobile phase composition is critical for achieving the desired retention and resolution. One validated method utilizes an isocratic mobile phase consisting of a phosphate (B84403) buffer (pH 5.5), acetonitrile (B52724), and tetrahydrofuran (B95107) in a volumetric ratio of 73:15:12. researchgate.netresearchgate.net The use of buffers helps to control the ionization state of the analyte and maintain consistent retention times, while organic modifiers like acetonitrile are used to elute the compound from the reversed-phase column. researchgate.net

Flow Rate and Temperature : A constant flow rate, typically around 1.0 ml/minute, is maintained to ensure reproducible results. researchgate.net Analyses are often performed at ambient temperature, simplifying the experimental setup. researchgate.net

Table 1: Optimized RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase (Column) | RP C18 (ODS), 150 × 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Phosphate buffer (pH 5.5) : Acetonitrile : Tetrahydrofuran (73:15:12, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/minute | researchgate.net |

| Detection | UV | nih.gov |

| Temperature | Ambient | researchgate.net |

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to demonstrate the reliability of the analytical procedure. researchgate.netinnovareacademics.in

Specificity : The method's ability to assess the analyte unequivocally in the presence of other components is confirmed by analyzing blank and placebo solutions, which should show no interfering peaks at the retention time of Flunisolide. innovareacademics.in

Linearity : A key validation parameter, linearity is established by demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response. For this compound, excellent linearity has been reported with a correlation coefficient (R²) of 0.999. researchgate.net

Precision : This parameter assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For a validated Flunisolide method, the percentage of relative standard deviation (%RSD) for both intra- and inter-day precision was found to be less than 2.0%, which is within typical acceptance limits. researchgate.net

Accuracy : Accuracy is determined by calculating the percentage of recovery of the analyte in a spiked sample. scielo.brscielo.br It measures the closeness of the test results to the true value. innovareacademics.in Studies show recovery values for related compounds between 98.52% and 100.76%. scielo.br

LOD & LOQ : The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.brscielo.br These are often determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ. scielo.br

Table 2: Validation Parameters for a this compound RP-HPLC Method

| Parameter | Result | Source |

|---|---|---|

| Linearity (R²) | 0.999 | researchgate.netresearchgate.net |

| Intra-day Precision (%RSD) | < 2.0 | researchgate.net |

| Inter-day Precision (%RSD) | < 2.0 | researchgate.net |

| Accuracy (% Recovery) | Established across 50%, 100%, and 150% of standard concentration | innovareacademics.in |

| Specificity | No interference from excipients observed | innovareacademics.in |

For the detection of trace amounts of this compound and its metabolites, particularly in complex biological matrices like serum, urine, or milk, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. oup.comdoi.org This approach combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. doi.org

LC-MS/MS methods are frequently developed to screen for and quantify a wide range of synthetic corticosteroids simultaneously, including Flunisolide. oup.comuiowa.edu This is valuable for applications in clinical diagnostics and anti-doping analysis. oup.combioline.org.br

The development of such methods involves several stages. First, samples often require a preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. researchgate.net The chromatographic separation is then optimized using reversed-phase columns and gradient elution. oup.com For example, a mobile phase gradient consisting of ammonium (B1175870) acetate and acetonitrile can be used to separate up to 14 different corticosteroids in a single run. oup.combioline.org.br The use of ultra-high performance liquid chromatography (UPLC) can further shorten analysis times, with some methods separating over 20 analytes in under six minutes. nih.gov

The mass spectrometer detector provides specificity through its ability to select a specific precursor ion and fragment it to produce characteristic product ions. This process is known as Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. bioline.org.br

Flunisolide can be ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode. bioline.org.brmdpi.com In positive ESI, Flunisolide forms a pseudo-molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 435. mdpi.com This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce specific product ions. For Flunisolide, characteristic fragment ions are observed at m/z values of 375.2 and 357.2. nih.gov The monitoring of these specific precursor-to-product ion transitions allows for highly selective and sensitive quantification, even at trace levels. oup.com

Table 3: Mass Spectrometric Parameters for this compound Detection

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.com |

| Precursor Ion [M+H]⁺ (m/z) | 435 | mdpi.com |

| Product Ions (m/z) | 375.2, 357.2 | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | bioline.org.br |

Method Development for Multi-analyte Detection

Gas Chromatography (GC) for Tissue Distribution Studies

While Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds, its direct application for the tissue distribution of this compound is not extensively documented in recent literature. The analysis of corticosteroids in biological matrices often favors liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high polarity and thermal lability of these compounds. However, GC-based methods have been employed for related applications, such as the determination of residual solvents in flunisolide raw material.

In a study assessing the concentration of flunisolide in rat lungs following inhalation, gas chromatography was utilized, demonstrating the prolonged retention of the inhaled compound in lung tissue. nih.gov This suggests that with appropriate derivatization to increase volatility and thermal stability, GC coupled with a sensitive detector like a mass spectrometer (GC-MS) could potentially be adapted for tissue distribution studies. Derivatization is a common strategy to make polar molecules like corticosteroids amenable to GC analysis. neogen.com

For quantitative analysis in complex biological matrices, LC-MS/MS remains the more prevalent and sensitive method. A robust LC-MS/MS method was developed and validated for the quantification of flunisolide in a tissue culture matrix, which serves as a model for biological tissues. usp.orgneogen.com This method demonstrates the high sensitivity and selectivity required for such analyses.

Table 1: LC-MS/MS Method Parameters for Flunisolide Quantification in a Tissue Culture Matrix

| Parameter | Value |

| Chromatographic Column | C8 (4.6 mm × 150 mm; 5 µm particle size) |

| Mobile Phase | Methanol:Water (80:20 v/v) |

| Flow Rate | 1 mL/min |

| Detection | Negative Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry |

| Linearity Range | 10–200 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9968 |

| Inter and Intra-batch Accuracy | 97.7–110.6% |

| Precision (% CV) | 3.5–10.4% |

| Data sourced from a study on the development and validation of an LC-MS/MS method for flunisolide quantification. usp.orgneogen.com |

Spectroscopic and Immunological Methods

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of compounds with chromophores, such as corticosteroids. Flunisolide exhibits a UV spectrum with a maximum absorbance that can be utilized for its quantification. usp.org The UV spectrum of flunisolide in a sample solution can be matched with that of a standard solution for identification purposes. usp.org

Derivative spectrophotometry, a technique that plots the first or higher-order derivative of absorbance with respect to wavelength, can enhance the resolution of overlapping spectral bands, thereby improving the specificity of the analysis in the presence of interfering substances. slideshare.netresearchgate.netscispace.com This method is particularly useful for analyzing pharmaceutical formulations where excipients might interfere with the direct absorbance measurement of the active ingredient. scielo.brinnovareacademics.in While a specific application of derivative spectrophotometry for this compound is not detailed in the available research, the principle is widely applied to other corticosteroids and could be adapted for this compound analysis to improve selectivity. nih.gov For instance, a study on fludrocortisone (B194907) acetate demonstrated the utility of a stability-indicating HPLC method with UV detection, a technique that relies on the same principles of UV absorbance. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological method used for the detection and quantification of substances in biological fluids. nih.govnih.gov A competitive ELISA kit is commercially available for the screening of triamcinolone (B434) acetonide and its metabolites, which also shows cross-reactivity with flunisolide. neogen.com This indicates that an ELISA can be a valuable tool for the rapid screening of flunisolide in various samples.

In this type of assay, the drug present in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate. neogen.com The extent of color development is inversely proportional to the amount of drug in the sample. neogen.com While ELISA is a powerful screening tool, confirmatory analysis by a chromatographic method like GC-MS or LC-MS/MS is often recommended for definitive identification and quantification. neogen.comresearchgate.net

Table 2: Cross-Reactivity Profile of a Triamcinolone Acetonide ELISA Kit

| Compound | I-50 in EIA Buffer (ng/mL) | Cross-Reactivity (%) |

| Triamcinolone Acetonide | 0.3 | 100% |

| Fluocinonide | 0.3 | 100% |

| Fluocinolone (B42009) Acetonide | 0.45 | 67% |

| Amcinonide | 0.7 | - |

| Flunisolide | 1.4 | - |

| Halcinonide | 1.5 | - |

| Budesonide (B1683875) | 5.4 | - |

| Flurandrenolide | 8 | - |

| Data sourced from the specifications of a commercial ELISA kit. neogen.com The I-50 value represents the concentration of the drug that causes 50% inhibition of the colorimetric signal. |

UV-Visible Spectrophotometry Applications (e.g., derivative spectrophotometry)

Chemical Stability and Degradation Product Analysis

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ajpsonline.com In a forced degradation study of flunisolide, the active pharmaceutical ingredient (API) was subjected to various stress conditions, including acid, base, oxidation, heat, humidity, and light. usp.org The degradation was monitored using an HPLC method with a photodiode array (PDA) detector. usp.org

The study revealed that flunisolide is susceptible to degradation under several stress conditions, with the most significant degradation observed under basic and oxidative conditions. usp.org The results from this study are crucial for identifying the potential degradation pathways and for establishing appropriate storage and handling conditions for flunisolide-containing products.

Table 3: Summary of Forced Degradation Study of Flunisolide

| Stress Condition | Degradation | Major Degradant(s) |

| Acid | Present | Desonide (B1670306), Flunisolide 11-keto |

| Base | Present | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto, Unknown at 0.45 RRT |

| Oxidation (H₂O₂) | Present | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |

| Heat | Present | Desonide, Flunisolide 11-keto |

| Humidity | Present | Desonide, Flunisolide 11-keto |

| Light | Present | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |

| Data sourced from a forced degradation study of flunisolide. usp.org |

The analysis of samples from forced degradation studies allows for the identification of potential degradation products and the elucidation of degradation pathways. google.com For flunisolide, the primary degradation products identified across various stress conditions were desonide and flunisolide 11-keto. usp.org Flunisolide 17 beta acid was also identified as a significant degradant under basic, oxidative, and light stress conditions. usp.org

The formation of these impurities suggests specific degradation pathways. For example, the presence of flunisolide 17 beta acid indicates hydrolysis of the ester group. The identification of these impurities is critical for the development of analytical methods that can effectively separate and quantify them, ensuring the quality and safety of the final pharmaceutical product. A list of known impurities of this compound is available from various suppliers of pharmaceutical reference standards. artis-standards.com

Table 4: Known Impurities of this compound

| Compound Name |

| 6a-Fluoro-16a-Hydroxyprednisolone Acetate |

| Flunisolide-21-Carboxylic Acid |

| Flunisolide-17-Carboxylic Acid |

| 21-Dehydro Flunisolide Hydrate |

| 9,11-Dehydro Flunisolide |

| 11-Keto Flunisolide |

| 11-Keto this compound |

| Data sourced from a supplier of pharmaceutical reference standards. artis-standards.com |

Formulation Science and Drug Delivery Systems Research for Flunisolide Acetate

Principles of Formulating Glucocorticoids for Localized Action

The primary goal in formulating glucocorticoids like flunisolide (B1672891) for localized action, such as in the airways for asthma treatment, is to maximize the therapeutic effect at the target site while minimizing systemic absorption and subsequent side effects. medsafe.govt.nzatsjournals.org This is achieved by carefully considering the physicochemical properties of the drug and the formulation. ijdvl.com

Key principles for formulating glucocorticoids for localized action include:

Topical Potency: The drug itself must possess high anti-inflammatory activity at the target site. atsjournals.org Glucocorticoids exert their effects by binding to specific cytoplasmic receptors. japer.in The drug-receptor complex then translocates to the nucleus and modulates gene expression, inhibiting the production of inflammatory mediators. japer.innih.gov

Particle Size: For inhaled corticosteroids, particle size is a critical determinant of deposition within the respiratory tract. Smaller particles can penetrate deeper into the smaller airways, which is often the desired site of action. childrensmercy.org For instance, the hydrofluoroalkane (HFA) formulation of flunisolide produces an aerosol with a smaller average particle size (1.2 micrometers) compared to the previous chlorofluorocarbon (CFC) formulation (3.8 micrometers), leading to greater lung deposition. nih.gov

Minimizing Oropharyngeal Deposition: A significant portion of an inhaled dose can be deposited in the mouth and throat, leading to local side effects like candidiasis and contributing to systemic absorption after being swallowed. mdpi.com Formulations that generate smaller particles and optimized inhaler devices can reduce oropharyngeal deposition. nih.gov

Low Oral Bioavailability: The fraction of the drug that is swallowed should have low absorption from the gastrointestinal tract and/or undergo extensive first-pass metabolism in the liver. atsjournals.orgatsjournals.org This significantly reduces the amount of active drug reaching the systemic circulation.

High Systemic Clearance: Once absorbed into the bloodstream, the drug should be rapidly metabolized and eliminated from the body to minimize systemic exposure. ersnet.org

High Protein Binding: In the systemic circulation, a high degree of binding to plasma proteins renders the drug pharmacologically inactive, further limiting the potential for systemic side effects. ersnet.org

Prodrugs: An innovative approach involves the use of inactive prodrugs that are converted to the active form only at the target site. This strategy can reduce side effects in areas where the drug is deposited but not activated, such as the oropharynx. atsjournals.org

By optimizing these characteristics, formulations can achieve a high therapeutic index, which is the ratio of the desired local effects to the undesired systemic effects. atsjournals.org

Advanced Delivery Systems for Pulmonary and Nasal Administration (Academic Focus)

Nanosuspension Technologies for Sustained Release

Key potential advantages of nanosuspension technologies for glucocorticoid delivery include:

Enhanced Dissolution Rate: Due to the increased surface area-to-volume ratio, drug particles in a nanosuspension dissolve more rapidly, which can lead to a faster onset of action.

Improved Bioavailability: The enhanced dissolution can lead to increased absorption and bioavailability.

Sustained Release: Formulations can be engineered for sustained release, potentially reducing the dosing frequency. For example, liposomal formulations of glucocorticoids have been developed to achieve slow, zero-order drug release. plos.org

Improved Adhesion: In nasal delivery, mucoadhesive polymers can be included in the formulation to increase the residence time of the drug on the nasal mucosa, enhancing absorption. agnopharma.com

Strategies to Maximize Airway Selectivity and Minimize Systemic Exposure

Maximizing airway selectivity is a cornerstone of modern inhaled corticosteroid development. nih.gov This involves a multi-faceted approach that considers the drug molecule, the formulation, and the delivery device.

Key Strategies:

Optimized Particle Size: As previously mentioned, smaller particles (e.g., extra-fine particles) can better target the small airways, increasing the drug concentration at the site of inflammation and reducing deposition in the oropharynx. nih.gov The flunisolide HFA formulation is a practical example of this strategy. nih.gov

High First-Pass Metabolism: Selecting glucocorticoids that are extensively metabolized by the liver after gastrointestinal absorption minimizes the systemic impact of the swallowed portion of the dose. atsjournals.org

Lipid Conjugation: Some corticosteroids can form reversible fatty acid esters in the airways. This process, known as lipid conjugation, can create an intracellular drug depot, prolonging the local anti-inflammatory effect and potentially reducing the need for frequent dosing.

Use of Prodrugs: Designing the corticosteroid as an inactive prodrug that is enzymatically activated in the lungs can significantly reduce local side effects in the mouth and pharynx. atsjournals.org

High Plasma Protein Binding: A high affinity for plasma proteins limits the amount of free, active drug in the systemic circulation, thereby reducing the risk of systemic adverse effects. ersnet.org

Inhaler Device Optimization: The design of the inhaler plays a crucial role in determining the deposition pattern of the drug in the respiratory tract. Modern devices are engineered to improve the efficiency of drug delivery to the lungs.

In Vitro Models for Assessing Regional Drug Deposition

Assessing the regional deposition of inhaled drugs is crucial for predicting their efficacy and safety. In vitro models provide a valuable tool for this purpose before moving to more complex and expensive in vivo studies.

Commonly used in vitro models include:

Cascade Impactors: These devices, such as the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI), are the industry standard for measuring the aerodynamic particle size distribution of aerosols. They separate particles based on their inertia, providing a profile of how the drug is likely to deposit in different regions of the respiratory tract (from the oropharynx to the deep lung).

Impingers: Devices like the Twin Impinger and the Multi-Stage Liquid Impinger (MSLI) also assess particle size distribution. They use a liquid medium to capture the aerosol particles.

Human Airway Replicas: Anatomically correct models of the upper airways and bronchial tree can be used to visualize and quantify drug deposition patterns. These models can be created using techniques like 3D printing based on medical imaging data.

Cell Culture Models: To assess the biological effects of the deposited drug, cell cultures of human airway epithelial cells can be integrated with deposition models. This allows for the study of drug transport across the epithelial barrier and the subsequent cellular responses.

Computational Modeling for Drug Delivery Optimization (e.g., CFD, PBPK)

Computational modeling has become an indispensable tool in the development and optimization of drug delivery systems.

Computational Fluid Dynamics (CFD): CFD is a powerful technique used to simulate airflow and particle transport in the respiratory tract. By creating detailed digital models of the human airways, researchers can:

Predict the deposition patterns of inhaled drugs with different particle sizes and inhalation profiles.

Optimize the design of inhaler devices to target specific regions of the lung.

Understand the influence of disease states (e.g., airway narrowing in asthma) on drug deposition.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For inhaled corticosteroids, PBPK models can:

Predict the systemic concentration of the drug over time following inhalation.

Estimate the impact of factors like first-pass metabolism and protein binding on systemic exposure.

Bridge the gap between in vitro data, preclinical studies, and clinical outcomes.

Help in dose selection and in understanding drug-drug interactions.

By integrating CFD and PBPK models, a comprehensive understanding of the entire drug delivery process, from inhalation to systemic clearance, can be achieved, facilitating the development of safer and more effective inhaled therapies.

Comparative Glucocorticoid Pharmacology and Translational Concepts

Comparative Analysis of Glucocorticoid Receptor Affinities and Potencies

The pharmacological effects of inhaled corticosteroids (ICS) are mediated through their binding to glucocorticoid receptors (GR). The strength of this binding, or receptor affinity, is a key determinant of a drug's potency. Flunisolide (B1672891) is considered one of the least potent inhaled corticosteroids based on its glucocorticoid receptor binding affinity. nih.gov

The relative receptor affinity (RRA) of various glucocorticoids is often compared to that of dexamethasone, which is assigned a reference value of 100. In this context, flunisolide exhibits a lower RRA compared to many other commonly used ICS. For instance, fluticasone (B1203827) propionate (B1217596) has a relative receptor affinity approximately 20 times higher than that of flunisolide. drugbank.com Similarly, mometasone (B142194) furoate and its metabolites show significantly higher receptor affinities than flunisolide. nih.gov

The following table provides a comparative view of the relative glucocorticoid receptor binding affinities for several inhaled corticosteroids.

| Glucocorticoid | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Fluticasone Furoate | 2989 nih.gov |

| Mometasone Furoate | 2100 nih.gov |

| Fluticasone Propionate | 1775 nih.gov |

| Beclomethasone (B1667900) 17-Monopropionate | 1345 nih.gov |

| Budesonide (B1683875) | 935 nih.gov |

| Triamcinolone (B434) Acetonide | 361 nih.gov |

| Flunisolide | 190 nih.gov |

| Beclomethasone Dipropionate | 53 nih.gov |

| Prednisolone | 12 nih.gov |

Correlation of Molecular Properties with Pharmacological Profiles

The pharmacological profile of an inhaled corticosteroid is significantly influenced by its molecular properties, particularly lipophilicity and its impact on tissue retention.

Lipophilicity and Tissue Retention:

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, plays a crucial role in the duration of action of inhaled corticosteroids. nih.gov More lipophilic molecules tend to have longer lung retention times. nih.gov Flunisolide, being less lipophilic compared to other ICS like fluticasone propionate and budesonide, consequently has a shorter lung retention time. nih.govdrugbank.com The order of lung retention times for several ICS has been reported as: fluticasone furoate >> mometasone furoate ≥ fluticasone propionate > triamcinolone acetonide >> budesonide ≥ desisobutyryl-ciclesonide (B8069184) > flunisolide ≥ beclomethasone monopropionate. nih.gov

This prolonged tissue retention of more lipophilic corticosteroids is thought to contribute to a longer duration of anti-inflammatory action. nih.gov Some glucocorticoids with a free 21-hydroxyl group, a category that includes flunisolide, have the potential to form fatty acid esters intracellularly, which could serve as an alternative mechanism for prolonged tissue retention, although the clinical significance of this is not fully established. nih.govisvma.org

Aqueous Solubility:

In contrast to its lower lipophilicity, flunisolide has a higher aqueous solubility compared to many other inhaled corticosteroids. nih.gov This property can influence the drug's dissolution and absorption characteristics within the lungs. nih.gov

The interplay between lipophilicity and aqueous solubility affects how a drug is distributed and retained in the lung tissue, ultimately shaping its therapeutic profile.

Conceptual Frameworks for "Designer" or "Dissociative" Glucocorticoids

The quest for safer glucocorticoids has led to the development of "designer" or "dissociated" steroids. This concept is based on the idea of separating the two main mechanisms of glucocorticoid action: transactivation and transrepression. atsjournals.orgsemanticscholar.org

Transactivation: The glucocorticoid receptor, upon binding with a ligand, forms a dimer and binds to glucocorticoid response elements (GREs) on DNA, leading to the activation of gene transcription. This process is linked to many of the metabolic side effects of glucocorticoids. atsjournals.orgoncotarget.com

Transrepression: The activated glucocorticoid receptor can also interfere with other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes. This action is believed to be responsible for the majority of the anti-inflammatory effects. atsjournals.orgnih.gov

The goal of developing dissociative glucocorticoids is to create compounds that preferentially mediate transrepression while having minimal transactivation activity. semanticscholar.org Such selective glucocorticoid receptor agonists/modulators (SEGRAMs) could potentially offer a better therapeutic index, with potent anti-inflammatory effects and a reduced risk of side effects. oncotarget.com

While a number of dissociated corticosteroids have been developed and have shown promise in in-vitro assays, the dissociation observed in laboratory settings has not always translated to in-vivo conditions, where many of these compounds still exhibit side effects associated with conventional glucocorticoids. semanticscholar.org The development of truly dissociating glucocorticoids with an improved therapeutic index remains an active area of research. semanticscholar.orgoncotarget.com

Preclinical Strategies for Assessing Therapeutic Index of Inhaled Corticosteroids

The therapeutic index (TI) of an inhaled corticosteroid (ICS) is a crucial measure of its safety, representing the balance between its desired local anti-inflammatory effects in the lungs and its potential for systemic side effects. nih.govspringermedizin.de Preclinical strategies for assessing the TI of ICS involve a variety of in vitro and in vivo models.

A key aspect of preclinical assessment is the dose-response relationship for both efficacy and systemic effects. atsjournals.org In vivo studies in animal models are often employed to evaluate the anti-inflammatory potency of an ICS in the lungs. researchgate.net This is often measured by the inhibition of inflammatory cell infiltration or the reduction of inflammatory mediators in response to a challenge.

Simultaneously, systemic activity is assessed by measuring markers of hypothalamic-pituitary-adrenal (HPA) axis suppression, such as plasma cortisol levels. nih.govnih.gov The dose at which 50% of the maximum effect is achieved (ED50) is determined for both the desired airway effect and the unwanted systemic effect. nih.gov The ratio of the ED50 for systemic activity to the ED50 for airway potency provides a quantitative measure of the therapeutic index. nih.govnih.gov